1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Molecular Structure Analysis
The molecular weight of the compound is 353.47 . The molecular formula is C20 H27 N5 O . The compound follows Lipinski’s rule of five, which is a rule of thumb to evaluate druglikeness or determine if a chemical compound with a certain pharmacological or biological activity has properties that would make it a likely orally active drug in humans .Chemical Reactions Analysis
The compound is part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The signals of the corresponding protons and carbon atoms were verified on the basis of their chemical shifts, multiplicities, and coupling constants .Physical And Chemical Properties Analysis
The compound has a molecular weight of 353.47 and a molecular formula of C20 H27 N5 O . It follows Lipinski’s rule of five .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activities
- Glucan Synthase Inhibitors : Compounds related to 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one have been studied for their potential as β-1,3-glucan synthase inhibitors, which are significant in the treatment of fungal infections like Candida glabrata. For instance, a related compound, 2-(3,5-difluorophenyl)-4-(3-fluorocyclopentyloxy)-5-[4-(isopropylsulfonyl)piperazin-1-yl]-pyridazin-3(2H)-one, has shown efficacy in a mouse model of Candida glabrata infection (Ting et al., 2011).
- Antimalarial Agents : Certain derivatives of 1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one have been investigated for their antimalarial activity. Structural analysis of these derivatives has helped in understanding their biological activity against malaria (Cunico et al., 2009).
Structural Analysis and Crystallography
- Molecular Structure Insights : The molecular structure and crystallography of related compounds have been studied. These studies offer insights into the geometry and intermolecular interactions, which are crucial for understanding the biological activity of these compounds (Aydın et al., 2012).
Application in Cancer Research
- Anti-Bone Cancer Activity : Some derivatives have been evaluated for their potential anti-bone cancer activities. This includes studies involving molecular docking and evaluation against human bone cancer cell lines, indicating potential therapeutic applications in oncology (Lv et al., 2019).
Anti-Inflammatory Research
- Piperazinylthienylpyridazine Derivatives : Derivatives have been synthesized and assessed for their anti-inflammatory activities. Such studies are crucial in drug discovery for conditions involving inflammation (Refaat et al., 2007).
Antibacterial and Enzyme Inhibition
- Bacterial Biofilm and MurB Inhibitors : Novel derivatives containing piperazine linkers have shown significant inhibitory activities against bacterial strains and MurB enzyme, indicating potential applications in treating bacterial infections (Mekky & Sanad, 2020).
Anticancer Agents
- Evaluation Against Cancer Cell Lines : A series of derivatives were synthesized and evaluated for their cytotoxicity against various human cancer cell lines, highlighting their potential as anticancer agents (Murty et al., 2011).
Eigenschaften
IUPAC Name |
1-[4-[6-(benzylamino)pyridazin-3-yl]piperazin-1-yl]-4-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O/c31-25(13-7-12-21-8-3-1-4-9-21)30-18-16-29(17-19-30)24-15-14-23(27-28-24)26-20-22-10-5-2-6-11-22/h1-6,8-11,14-15H,7,12-13,16-20H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTSRNNDXCAWOLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NCC3=CC=CC=C3)C(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(Benzylamino)pyridazin-3-yl)piperazin-1-yl)-4-phenylbutan-1-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.